molecular formula C18H19ClN4 B1669256 Clozapine CAS No. 5786-21-0

Clozapine

Cat. No. B1669256
CAS RN: 5786-21-0
M. Wt: 326.8 g/mol
InChI Key: ZUXABONWMNSFBN-UHFFFAOYSA-N
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Description

Clozapine is an FDA-approved atypical antipsychotic medication used for treatment-resistant schizophrenia . It is also used to lower the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder . Clozapine changes some of the chemicals in the brain that are thought to cause schizophrenia .


Synthesis Analysis

Clozapine synthesis has been reported in several studies . One study discussed a Cu (I) catalyzed large scale synthesis of clozapine with a new precursor 2-chloro benzoic acid .


Molecular Structure Analysis

Clozapine’s molecular structure has been analyzed in several studies . It has been suggested that clozapine could directly bind to the GABA B receptor similar to that of baclofen .

Scientific Research Applications

Applications in Schizophrenia

  • Treatment Resistance in Schizophrenia : Clozapine remains the only evidence-based antipsychotic for treatment-resistant schizophrenia. A study found that antipsychotic treatment resistance is present from illness onset in the majority of these cases, necessitating consideration for earlier use of clozapine (Lally et al., 2016).
  • Pharmacogenetic Studies : Genetic factors play a role in individual responses to clozapine, with recent studies focusing on genetic variants and their associations with drug efficacy and toxicity, including agranulocytosis (Numata et al., 2018).
  • DNA Methylation Changes : Clozapine's effects on DNA methylation in treatment-resistant schizophrenia have been explored, revealing significant changes in DNA methylation after one year of treatment, which may provide insights into its action (Kinoshita et al., 2017).

Genetic Predictors of Response

  • Genetic Predictors of Therapeutic Response : Studies have shown that genetic alterations in drug-metabolizing enzymes can influence the efficacy of clozapine, suggesting the potential for genetic prediction of patient responses (Mancama et al., 2002).
  • Serotonin Receptor Polymorphism and Response : Research has identified a polymorphism in the 5-HT2A receptor associated with poor clinical response to clozapine, highlighting the role of genetic variation in neurotransmitter receptor targets (Arranz et al., 1996).

Clozapine and Muscarinic Receptors

  • Clozapine as a Muscarinic M4 Receptor Agonist : Clozapine's unique pharmacological profile includes acting as a full agonist at the muscarinic M4 receptor, which may contribute to its atypical antipsychotic efficacy and side effects like hypersalivation (Zorn et al., 1994).

Clozapine Safety and Efficacy

  • Safety in the Elderly : The safety of clozapine in elderly patients has been reviewed, noting the need for careful geriatric assessment and the potential for severe adverse effects like agranulocytosis and myocarditis (Gareri et al., 2008).

Safety And Hazards

Clozapine can increase the risk of seizure, especially at high doses . It can also cause serious heart problems . Patients should call their doctor right away if they have chest pain, trouble breathing, fast or pounding heartbeats, or sudden dizziness . Clozapine is also associated with severe neutropenia and other hematological side effects .

Future Directions

Future investigations into epigenetic and connectomic changes produced by clozapine should provide valuable information about this treatment . More clinical studies and subsequent meta-analyses are needed beyond the application of clozapine in schizophrenia-spectrum disorders . Future studies should also be directed into multidimensional clozapine side-effect management to foster evidence and to inform future guidelines .

properties

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022855, DTXSID401020663
Record name Clozapine
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Record name 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine
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Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Clozapine
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Solubility

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L
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Mechanism of Action

Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors.
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Product Name

Clozapine

Color/Form

Yellow crystals from acetone-petroleum ether

CAS RN

5786-21-0, 1333667-72-3
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Melting Point

183-184 °C, 183 - 184 °C
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Record name Clozapine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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